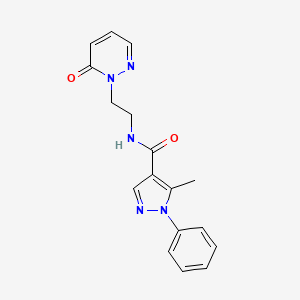

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-13-15(12-20-22(13)14-6-3-2-4-7-14)17(24)18-10-11-21-16(23)8-5-9-19-21/h2-9,12H,10-11H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYXFOIGWZKBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Pyridazinone Moiety: The pyridazinone moiety can be synthesized by reacting a suitable hydrazine derivative with a diketone, followed by cyclization.

Coupling of the Fragments: The final step involves coupling the pyrazole and pyridazinone fragments through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a pyrazole ring, a carboxamide group, and a pyridazine moiety. The molecular formula is with a molecular weight of approximately 338.41 g/mol. Its structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. For instance:

- Targeting PRMT5 : Research has shown that pyrazole derivatives can inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. Inhibiting PRMT5 could provide a therapeutic strategy for treating MTAP-deleted cancers .

- HDAC Inhibition : Another study highlighted the ability of certain pyrazole derivatives to selectively inhibit histone deacetylase 6 (HDAC6), demonstrating high anti-inflammatory and anticancer activity . The compound showed promising results in preclinical models for acute liver injury, indicating its potential as an anti-necroptotic agent.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was found to significantly reduce levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo models . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation, making it a valuable tool in drug development.

- Molecular Interactions : Its structure allows for effective binding to target proteins, which is crucial for its therapeutic efficacy. Studies utilizing X-ray crystallography have provided insights into these interactions .

Case Study 1: HDAC6 Inhibition

In a controlled study involving the administration of the compound in a mouse model with acetaminophen-induced acute liver injury, significant protective effects were observed at a dosage of 40 mg/kg. The compound demonstrated an IC50 value of 0.5 nM against necroptosis pathways, highlighting its potency .

Case Study 2: PRMT5 Targeting

A series of pyrazole derivatives were screened for their ability to inhibit PRMT5, with the compound showing an IC50 value of 12 μM in functional assays. This suggests potential applicability in cancer therapy targeting specific methylation pathways associated with tumor growth .

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

*Estimated based on formula.

Pharmacological and Functional Insights

- Receptor Affinity: Pyrazole-carboxamides often target G protein-coupled receptors (GPCRs). For instance, cannabinoid receptor ligands like the dichlorophenyl-pyrazole derivative () exhibit nanomolar affinity for CB1/CB2 receptors . The target compound’s pyridazinone-ethyl group may influence receptor selectivity, as seen in studies where pyridazine modifications alter binding kinetics .

- Signal Transduction: CB1 receptors modulate calcium/potassium channels and cAMP pathways, while CB2 receptors lack channel coupling but share cAMP inhibition .

Functional Group Impact

- Pyridazinone vs. Isoxazole/Isoxazolyl: Pyridazinone’s lactam structure enhances hydrogen-bonding capacity compared to isoxazole’s aromatic heterocycle, which may improve solubility or target engagement .

- Carboxamide vs.

Biological Activity

5-Methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, particularly in the context of anti-inflammatory and anticancer properties.

Molecular Characteristics

The compound's molecular formula is , with a molecular weight of approximately 389.4 g/mol. Its structure includes a pyrazole ring, which is known for conferring diverse biological activities to its derivatives, including anti-inflammatory and anticancer effects .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

- Anti-inflammatory Activity : Compounds similar to this compound have shown significant inhibition of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests that the compound may exert protective effects in models of acute liver injury and other inflammatory conditions .

- Anticancer Properties : The compound's potential as an anticancer agent is supported by its action on various cancer cell lines. Pyrazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms, including the inhibition of specific histone deacetylases (HDACs) .

Mechanistic Studies

Mechanistic studies involving similar pyrazole compounds have revealed that they can selectively inhibit HDAC6, leading to decreased necrosis and inflammation in cellular models. For instance, one study demonstrated that a closely related pyrazole derivative exhibited an IC50 value of 0.5 nM for necroptosis inhibition and significant selectivity for HDAC6 over other HDAC isoforms .

Case Studies and Experimental Findings

Several experimental findings support the biological activity of pyrazole derivatives:

- Acute Liver Injury Model : In a mouse model of acetaminophen-induced acute liver injury, a related pyrazole compound demonstrated significant protective efficacy at a dosage of 40 mg/kg, highlighting its therapeutic potential in liver diseases .

- Cytokine Inhibition : Research has shown that certain pyrazole derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

- Cancer Cell Line Studies : Various studies have tested pyrazole derivatives against different cancer cell lines, revealing their ability to inhibit cell growth and induce apoptosis through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-4-carboxamide core followed by functionalization of the pyridazinone moiety. A common approach includes:

Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine react to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (analogous to ).

Hydrolysis : Basic hydrolysis converts the ester to the carboxylic acid.

Coupling : The acid is coupled with 2-(6-oxopyridazin-1(6H)-yl)ethylamine using activating agents (e.g., HATU or EDC).

Optimization involves adjusting reaction conditions:

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalyst : K₂CO₃ or Et₃N improves nucleophilic substitution efficiency.

- Temperature : Controlled heating (60–80°C) minimizes side reactions.

Table 1 : Representative Reaction Conditions for Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | DMF-DMA, 80°C | 75–85 | |

| Coupling | HATU, DMF, RT | 60–70 |

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrazole C-H signals at δ 7.2–8.0 ppm and pyridazinone carbonyl at δ 165–170 ppm).

- X-ray Diffraction : Resolves stereochemical ambiguities; e.g., pyridazinone rings adopt planar conformations.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₄O₂: 336.1585).

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (Table 2):

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM.

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 at 10 µM).

Table 2 : Activity Profiles of Structural Analogs

| Analog Structure | Assay Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Pyrazole-pyridazinone | Anticancer | 12 µM (MCF-7) | |

| Pyrazole-isoxazole | Antimicrobial | 25 µg/mL (E. coli) |

Advanced Questions

Q. How can researchers resolve contradictory data in biological activity assays across different studies?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility.

- Control Compounds : Include reference inhibitors (e.g., doxorubicin for anticancer assays).

- Dose-Response Curves : Perform 8–10 concentration points to calculate accurate IC₅₀ values.

- Assay Conditions : Monitor pH, temperature, and serum content, which affect compound stability.

Q. What computational strategies predict the compound’s interaction with target proteins (e.g., kinases)?

- Methodological Answer : Molecular docking and MD simulations are key:

Docking Software : AutoDock Vina or Schrödinger Suite to model binding poses.

Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and optimize hydrogen bonding networks.

Binding Affinity : Calculate ΔG values; pyridazinone derivatives often show strong hydrogen bonds with catalytic lysine residues.

Case Study : A pyridazinone analog achieved a docking score of −9.2 kcal/mol against COX-2.

Q. How can synthesis scalability be improved without compromising purity?

- Methodological Answer : Scale-up challenges include byproduct formation and low yields. Solutions:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.

- Catalyst Recycling : Immobilize Pd catalysts for Suzuki-Miyaura couplings.

- Purification : Use preparative HPLC with C18 columns (≥95% purity).

Q. What analytical techniques address stereochemical and tautomeric complexities in this compound?

- Methodological Answer : The pyridazinone moiety may exhibit keto-enol tautomerism, affecting reactivity. Approaches:

- Variable Temperature NMR : Monitor tautomeric equilibria (e.g., coalescence temperature analysis).

- X-ray Crystallography : Resolve absolute configuration; e.g., pyridazinone rings prefer keto forms in solid state.

- DFT Calculations : Predict dominant tautomers using Gaussian09 at B3LYP/6-31G(d) level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.